molecular formula C21H32N7O16P3S-4 B1261705 coenzyme A(4-)

coenzyme A(4-)

Cat. No.: B1261705
M. Wt: 763.5 g/mol
InChI Key: RGJOEKWQDUBAIZ-IBOSZNHHSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Coenzyme A (CoA) is an essential and universal cofactor present in all living organisms, playing a central role in cellular metabolism . Its fully deprotonated form, Coenzyme A(4-), is crucial for a vast array of biochemical processes. It functions as a versatile carrier of acyl groups, activating carboxylic acids as thioesters to facilitate their metabolism . This reagent is indispensable for research into fundamental metabolic pathways, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle, a primary energy-generating process . Beyond its classical roles, CoA is involved in the regulation of gene expression through protein acetylation and has a recently discovered function in redox regulation and antioxidant defense via a process known as protein CoAlation . Perturbations in CoA biosynthesis and homeostasis are connected to various pathological conditions, making it a compound of significant interest in studies of neurodegenerative diseases, cancer, and metabolic disorders . Our Coenzyme A(4-) is provided as a high-purity reagent to ensure reliability and reproducibility in your experimental work. This product is labeled "For Research Use Only" (RUO). It is not intended for use in diagnostic procedures, clinical applications, or for any form of human or animal consumption .

Properties

Molecular Formula

C21H32N7O16P3S-4

Molecular Weight

763.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C21H36N7O16P3S/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/p-4/t11-,14-,15-,16+,20-/m1/s1

InChI Key

RGJOEKWQDUBAIZ-IBOSZNHHSA-J

Isomeric SMILES

CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCS)O

Canonical SMILES

CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCS)O

Origin of Product

United States

Scientific Research Applications

Metabolic Functions

Coenzyme A is integral to over 100 biochemical reactions, including:

  • Fatty Acid Metabolism : CoA is essential for the synthesis and degradation of fatty acids, facilitating energy production from fats.
  • Amino Acid Metabolism : It participates in the synthesis and catabolism of amino acids, influencing protein synthesis and degradation.
  • Carbohydrate Metabolism : CoA is involved in the tricarboxylic acid cycle, aiding in energy production from carbohydrates.
  • Synthesis of Biomolecules : It plays a role in the biosynthesis of cholesterol, acetylcholine, ketone bodies, and other vital biomolecules .

Role in Post-Translational Modifications

Coenzyme A levels significantly influence protein acetylation and other post-translational modifications:

  • Histone Acetylation : Higher levels of CoA correlate with increased histone acetylation, impacting gene expression regulation .
  • CoAlation : This modification involves the addition of CoA to proteins, which can alter their function and stability .
  • 4'-Phosphopantetheinylation : This process is affected by CoA levels and plays a role in enzyme activity modulation .

3.1. Biochemical Assays

Coenzyme A is used in various biochemical assays to study enzyme activities:

  • Ligase Activity Studies : For instance, the activity of 4-coumarate: CoA ligase can be analyzed using liquid chromatography techniques to separate reaction components .

3.2. Metabolomics

Recent studies have employed mass-spectrometry-based metabolomics to trace the synthesis pathways of CoA from precursors like vitamin B5, revealing insights into metabolic regulation under different physiological conditions .

4.1. Neurodegenerative Diseases

Research indicates that altered CoA levels are associated with neurodegenerative diseases. Understanding these alterations may lead to therapeutic strategies targeting CoA metabolism .

4.2. Cancer Research

Coenzyme A's role in regulating metabolic pathways has implications for cancer research, where metabolic reprogramming is a hallmark of cancer cells. Targeting CoA-related pathways could provide new avenues for cancer treatment .

Case Studies and Findings

StudyFocusFindings
Nature Communications (2024)Enzymatic RegulationLysine acetylation regulates acetyl-CoA synthetase activity through complex formation with AcuA .
PubMed (2021)Protein AcetylationIncreased CoA levels enhance histone acetylation and protein modifications affecting gene expression .
MDPI (2020)Pathophysiological RoleCoA participates in critical metabolic pathways; alterations in its levels can impact health conditions like obesity and diabetes .

Chemical Reactions Analysis

Chemical Reactions Involving Coenzyme A(4-)

Coenzyme A participates in numerous biochemical reactions, primarily through its role as a carrier of acyl groups. Below are key chemical reactions and pathways involving coenzyme A(4-):

Activation of Fatty Acids

Coenzyme A(4-) is essential for the activation of fatty acids into acyl-CoA derivatives, which are then utilized in various metabolic pathways:

  • Formation of Acyl-CoA : Fatty acids react with ATP to form acyl-adenylate, which subsequently reacts with coenzyme A to produce acyl-CoA, catalyzed by acyl-CoA synthetase.

Thioester Hydrolysis

Coenzyme A also participates in thioester hydrolysis reactions, where it acts as a nucleophile:

  • Hydrolysis Mechanism : The reaction typically involves the nucleophilic attack by water or hydroxide on the thioester bond, leading to the formation of free carboxylic acids and free coenzyme A .

Enzyme-Catalyzed Reactions

Coenzyme A serves as a substrate for various enzymes that catalyze its transfer or modification:

  • 4-Coumarate:Coenzyme A Ligase : This enzyme catalyzes the formation of CoA esters from cinnamic acid derivatives, highlighting the role of coenzyme A in activating these compounds for further reactions .

  • Thioesterase Activity : Enzymes like 4-Hydroxybenzoate-CoA thioesterase catalyze the hydrolysis of CoA thioesters through nucleophilic displacement mechanisms .

Kinetic Studies

Kinetic studies have shown that the efficiency of coenzyme A-dependent reactions can vary significantly based on substrate structure and environmental conditions, such as pH and ionic strength .

Reaction TypeEnzymeSubstrateProduct
Activation of Fatty AcidsAcyl-CoA SynthetaseFatty Acid + ATPAcyl-CoA
HydrolysisThioesteraseAcyl-CoAFree Carboxylic Acid + CoA
Ligase Reaction4-Coumarate:CoA LigaseCinnamic Acid DerivativesCoA Ester

Preparation Methods

Metabolic Pathway and Enzymatic Regulation

CoA biosynthesis begins with pantothenic acid (vitamin B5), which undergoes phosphorylation by pantothenate kinase (PANK) to form 4′-phosphopantothenate (PPan). Subsequent condensation with cysteine via phosphopantothenoylcysteine synthetase (PPCS) yields 4′-phosphopantothenoylcysteine, which is decarboxylated by phosphopantothenoylcysteine decarboxylase (PPCDC) to generate 4′-phosphopantetheine (PPanSH). The final steps involve adenylation by CoA synthase to form dephospho-CoA, followed by phosphorylation to yield CoA(4-).

Table 1: Key Enzymes in CoA Biosynthesis

Enzyme Function Cofactor Requirement
Pantothenate kinase (PANK) Phosphorylates pantothenate ATP, Mg²⁺
PPCS Condenses PPan with cysteine ATP
PPCDC Decarboxylates phosphopantothenoylcysteine None
CoA synthase Adenylates and phosphorylates PPanSH ATP, CTP

Mutations in PANK2, a human isoform, are linked to neurodegeneration, underscoring the metabolic importance of regulated CoA synthesis.

Modulation of CoA Pools

Cellular CoA levels are dynamically regulated by nutrient availability and stress. For instance, fasting upregulates PANK1α in the liver, while excess fatty acids increase mitochondrial CoA concentrations. Genetic or pharmacological inhibition of PANK depletes CoA, impairing lipid metabolism and energy production.

Chemical Synthesis of CoA Thioesters

Carbodiimide (CDI)-Mediated Coupling

Activation of carboxylic acids with N,N′-carbonyldiimidazole (CDI) enables efficient coupling to CoA’s thiol group. This method achieves yields exceeding 70% for straight-chain acyl-CoAs (e.g., butyryl-CoA) and branched derivatives (e.g., isobutyryl-CoA). However, CDI is unsuitable for α,β-unsaturated acids due to side reactions.

Table 2: Representative Acyl-CoAs Synthesized via CDI

Substrate Product Yield (%)
Butyric acid Butyryl-CoA 85
Isobutyric acid Isobutyryl-CoA 68
3-Hydroxypropionic acid 3-Hydroxypropionyl-CoA 66

Ethyl Chloroformate (ECF) Activation

For α,β-unsaturated enoyl-CoAs (e.g., acrylyl-CoA), ECF-mediated activation avoids side reactions. This method involves forming a mixed anhydride between the acid and ECF, followed by nucleophilic attack by CoA’s thiol. Yields range from 40% for methylsuccinyl-CoA to 78% for 2-methylbutyryl-CoA.

Symmetric Anhydride Route

Succinyl-CoA and other dicarboxylic acid derivatives are synthesized using preformed symmetric anhydrides. This method is limited by the commercial availability of anhydrides but offers high yields (86% for succinyl-CoA).

Enzymatic Synthesis Strategies

4-Coumarate:CoA Ligase (4CL) Variants

Wild-type 4CL from Arabidopsis (At4CL2) and its mutant M293P/K320L catalyze adenosine polyphosphate synthesis in the absence of CoA, suggesting a promiscuous adenylation activity. The mutant exhibits a 10-fold lower Km for coumarate (15 µM) compared to the wild-type enzyme, enabling efficient CoA ester synthesis.

Malonyl-CoA Ligase (MatB)

MatB from Streptomyces coelicolor catalyzes ATP-dependent ligation of malonate and methylmalonate to CoA, producing malonyl-CoA (95% yield) and methylmalonyl-CoA (92% yield). Stereochemical analysis confirms MatB’s preference for the (R)-enantiomer of methylmalonyl-CoA.

Acyl-CoA Dehydrogenases (AcDHs)

Three AcDHs (AcdA, AcdB, AcdC) convert acyl-CoAs to enoyl-CoAs, enabling the synthesis of α,β-unsaturated derivatives. For example, butyryl-CoA is dehydrogenated to crotonyl-CoA with 90% efficiency.

Extraction and Purification from Biological Samples

Tissue Homogenization and Deproteinization

Rapid freezing of tissues in liquid nitrogen prevents CoA degradation. Homogenization in ice-cold PBS (pH 6.5–8) is followed by deproteinization using 10 kDa spin columns or perchloric acid. Neutralization with KOH or KHCO3 ensures pH stability.

Derivatization for HPLC Analysis

CoA is derivatized with bromobimane to form a fluorescent adduct, separated via reverse-phase HPLC, and quantified using a fluorescence detector (ex/em: 380/480 nm). This method detects CoA at concentrations as low as 0.2 nmol/µl.

Table 3: Comparison of CoA Quantification Methods

Method Sensitivity Interference Sources
Fluorescent derivatization 0.2 nmol/µl Acyl-CoA thioesters
Enzymatic assay (Abcam) 1 nmol/µl ATP, NADH
Direct UV absorbance 5 nmol/µl Nucleic acids, proteins

Q & A

Basic Research Questions

Q. How can coenzyme A(4-) be reliably identified in biological samples?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with negative ion mode for high specificity. Validate identification by comparing retention times and fragmentation patterns with synthetic standards. Cross-reference spectral libraries in databases like SciFinder or Reaxys to confirm structural integrity .
  • Data Consideration : Include purity analysis reports and raw MS data quality checks (e.g., signal-to-noise ratios >10:1) to ensure accuracy .

Q. What experimental techniques quantify coenzyme A(4-) concentrations in cellular extracts?

  • Methodological Answer : Enzymatic assays coupled with spectrophotometry (e.g., DTNB-based thiol quantification) or fluorometric detection (e.g., using dansyl chloride derivatives). Normalize results to total protein content via Bradford assays to account for sample variability .
  • Statistical Note : Triplicate measurements with standard deviation error bars are essential to assess reproducibility .

Advanced Research Questions

Q. How to design a robust experiment to investigate coenzyme A(4-)’s role in lipid metabolism under hypoxic conditions?

  • Experimental Design :

  • Variables : Independent variables (oxygen levels: 1% vs. 21%), dependent variables (CoA(4-) concentration, acyl-CoA synthetase activity).
  • Controls : Include wild-type vs. CoA-biosynthesis-deficient cell lines (e.g., CRISPR-edited panK mutants) .
  • Data Collection : Use stable isotope-labeled precursors (e.g., ¹³C-pantothenate) to trace CoA(4-) biosynthesis via LC-MS/MS .
    • Validation : Compare results with published kinetic parameters (e.g., Kₘ values for PanK isoforms) to ensure methodological alignment .

Q. How to resolve contradictions in reported coenzyme A(4-) binding affinities across studies?

  • Analytical Approach :

  • Source Analysis : Evaluate buffer conditions (pH, ionic strength) and assay types (ITC vs. SPR) that may alter binding measurements. For example, ITC may overestimate affinity in high-salt conditions .
  • Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate datasets, weighting studies by sample size and methodological rigor .
    • Case Study : A 2021 study found 30% variability in Kd values for CoA(4-)-dependent enzymes due to differences in purification protocols .

Q. What strategies validate the specificity of coenzyme A(4-) antibodies in immunoblotting?

  • Methodological Answer :

  • Preabsorption Controls : Preincubate antibodies with excess CoA(4-) or structurally similar analogs (e.g., acetyl-CoA) to test cross-reactivity.
  • Genetic Validation : Compare blot signals in wild-type vs. CoA(4-)-deficient models (e.g., COASY knockout cells) .
    • Data Presentation : Include negative control lanes and quantitative densitometry analysis in supplementary materials .

Q. How to optimize coenzyme A(4-) extraction protocols for metabolomic studies?

  • Protocol Refinement :

  • Extraction Solvents : Test methanol:water (80:20) vs. acetonitrile:isopropanol for metabolite stability. Methanol-based extraction preserves CoA(4-) but may co-precipitate lipids .
  • Quenching : Rapid freeze-clamping (liquid N₂) minimizes enzymatic degradation during sample processing .
    • Quality Metrics : Report recovery rates using spiked isotopically labeled internal standards (e.g., ¹³C-CoA(4-)) .

Data Analysis and Interpretation

Q. How to statistically analyze coenzyme A(4-)-dependent enzyme kinetics with non-linear trends?

  • Analytical Framework :

  • Model Fitting : Use GraphPad Prism to fit Michaelis-Menten curves with outlier detection (ROUT method, Q=1%).
  • Error Propagation : Calculate combined uncertainties for Vmax and Kₘ using Monte Carlo simulations .
    • Case Example : A 2023 study applied bootstrap resampling to address heteroscedasticity in CoA(4-) datasets .

Q. What bioinformatics tools prioritize coenzyme A(4-)-related genes for functional validation?

  • Workflow :

  • Database Mining : Use KEGG or Reactome to map CoA(4-) biosynthesis pathways. Filter genes by tissue-specific expression (e.g., GTEx Portal) .
  • CRISPR Screen Integration : Cross-reference with DepMap data to identify essential genes in CoA(4-)-dependent cell lines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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